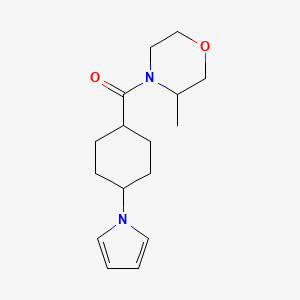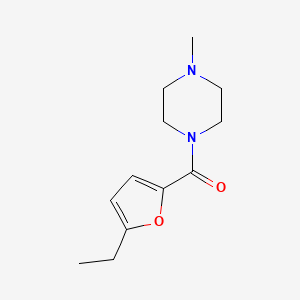![molecular formula C12H20N2O3 B7559073 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B7559073.png)
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as CB1 receptor antagonist and has been found to have significant effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone involves its interaction with the CB1 receptors in the central nervous system. It acts as an antagonist to these receptors, which results in the inhibition of the effects of endocannabinoids such as anandamide and 2-arachidonoylglycerol.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on the central nervous system. It has been shown to decrease the release of dopamine and glutamate, which are neurotransmitters that play a significant role in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone in lab experiments is its ability to selectively target the CB1 receptors in the central nervous system. This makes it a valuable tool for studying the effects of CB1 receptor antagonists on various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone has several potential future directions for research. One direction is the development of more potent and selective CB1 receptor antagonists for the treatment of various neurological disorders. Another direction is the investigation of the effects of this compound on other physiological systems such as the immune system and the cardiovascular system. Additionally, the potential use of this compound as a tool for studying the endocannabinoid system and its role in various physiological processes is an area of future research.
Métodos De Síntesis
The synthesis of 1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone involves several steps. The first step involves the reaction of 4-(Cyclobutanecarbonyl)piperazine with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone has been extensively studied for its potential applications in various fields. In the field of neuroscience, this compound has been found to have significant effects on the central nervous system. It acts as a CB1 receptor antagonist and has been found to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
1-[4-(cyclobutanecarbonyl)piperazin-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-17-9-11(15)13-5-7-14(8-6-13)12(16)10-3-2-4-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKXCIPTZWWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Cyclopentylcarbonyl)phenyl]acetamide](/img/structure/B7558991.png)

![2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]-N-phenylacetamide](/img/structure/B7559016.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B7559029.png)
![N-[4-(dimethylamino)-2-methylphenyl]-2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetamide](/img/structure/B7559032.png)
![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7559039.png)
![N-[4-[[4-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]methyl]-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B7559051.png)
![[1-[(5-Chloroquinolin-8-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7559059.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559062.png)

![methyl 4-[2-[[2-(oxolan-2-yl)acetyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylate](/img/structure/B7559077.png)
![2-methyl-5-[2-(2-phenoxyethyl)-3,4-dihydro-1H-isoquinolin-3-yl]-1,3,4-oxadiazole](/img/structure/B7559083.png)
![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B7559093.png)